molecular formula C22H30N2O2S B11593345 (5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11593345
M. Wt: 386.6 g/mol
InChI Key: COFBSSUBRVBLCZ-UYRXBGFRSA-N
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Description

(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexyl group, and the attachment of the methoxy and propan-2-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H30N2O2S/c1-14(2)18-12-16(15(3)11-20(18)26-5)13-19-21(25)24(22(27)23(19)4)17-9-7-6-8-10-17/h11-14,17H,6-10H2,1-5H3/b19-13-

InChI Key

COFBSSUBRVBLCZ-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2C)C3CCCCC3)C(C)C)OC

Origin of Product

United States

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